molecular formula C7H5BrF3N B1266073 2-Bromo-3-(trifluoromethyl)aniline CAS No. 58458-10-9

2-Bromo-3-(trifluoromethyl)aniline

Cat. No. B1266073
M. Wt: 240.02 g/mol
InChI Key: XIUJCAJFRWDEKE-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

To 21 g. of dry pyridine is added slowly with stirring 23 g. (0.26 mol.) of cuprous cyanide. The mixture rapidly solidifies and is then heated to 125°. Excess pyridine is boiled off and the temperature is decreased to 110°. 3-Amino-2-bromobenzotrifluoride (48 g., 0.20 mol.) is added with stirring and the reaction mixture is heated to 165°-170° for 75 minutes. The mixture is then cooled to 90° and a solution of 75 g. (1.05 mol.) of sodium cyanide in 75 ml. of water is added followed by 250 ml. of benzene. The resulting mixture is stirred for one hour, the layers are separated and the benzene layer is washed with water, dried and evaporated to give 2-cyano-3-trifluoromethylaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.26 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
1.05 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=C[CH:2]=1.[NH2:7][C:8]1[C:9](Br)=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:12][CH:13]=1.[C-]#N.[Na+].O>C1C=CC=CC=1>[C:2]([C:9]1[C:10]([C:14]([F:17])([F:16])[F:15])=[CH:11][CH:12]=[CH:13][C:8]=1[NH2:7])#[N:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
cuprous cyanide
Quantity
0.26 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
48 g
Type
reactant
Smiles
NC=1C(=C(C=CC1)C(F)(F)F)Br
Step Five
Name
Quantity
1.05 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring 23 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then heated to 125°
CUSTOM
Type
CUSTOM
Details
is decreased to 110°
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 165°-170° for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 90°
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the benzene layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(N)C=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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